N4,N4,N4',N4'-Tetra(naphthalen-2-yl)-[1,1'-biphenyl]-4,4'-diamine
CAS No.: 141752-82-1
Cat. No.: VC7838937
Molecular Formula: C52H36N2
Molecular Weight: 688.9 g/mol
* For research use only. Not for human or veterinary use.
![N4,N4,N4',N4'-Tetra(naphthalen-2-yl)-[1,1'-biphenyl]-4,4'-diamine - 141752-82-1](/images/structure/VC7838937.png)
Specification
CAS No. | 141752-82-1 |
---|---|
Molecular Formula | C52H36N2 |
Molecular Weight | 688.9 g/mol |
IUPAC Name | N-[4-[4-(dinaphthalen-2-ylamino)phenyl]phenyl]-N-naphthalen-2-ylnaphthalen-2-amine |
Standard InChI | InChI=1S/C52H36N2/c1-5-13-43-33-49(29-21-37(43)9-1)53(50-30-22-38-10-2-6-14-44(38)34-50)47-25-17-41(18-26-47)42-19-27-48(28-20-42)54(51-31-23-39-11-3-7-15-45(39)35-51)52-32-24-40-12-4-8-16-46(40)36-52/h1-36H |
Standard InChI Key | QKCGXXHCELUCKW-UHFFFAOYSA-N |
SMILES | C1=CC=C2C=C(C=CC2=C1)N(C3=CC=C(C=C3)C4=CC=C(C=C4)N(C5=CC6=CC=CC=C6C=C5)C7=CC8=CC=CC=C8C=C7)C9=CC1=CC=CC=C1C=C9 |
Canonical SMILES | C1=CC=C2C=C(C=CC2=C1)N(C3=CC=C(C=C3)C4=CC=C(C=C4)N(C5=CC6=CC=CC=C6C=C5)C7=CC8=CC=CC=C8C=C7)C9=CC1=CC=CC=C1C=C9 |
Introduction
Chemical Structure and Synthesis
Molecular Architecture
The compound’s structure comprises a central biphenyldiamine scaffold (C12H10N2) with four naphthalen-2-yl groups (C10H7) attached to the nitrogen atoms. The InChI string (InChI=1/C52H36N2/c1-5-13-43-33-49(29-21-37(43)9-1)53(50-30-22-38-10-2-6-14-44(38)34-50)47-25-17-41(18-26-47)42-19-27-48(28-20-42)54(51-31-23-39-11-3-7-15-45(39)35-51)52-32-24-40-12-4-8-16-46(40)36-52/h1-36H) confirms the connectivity: each nitrogen atom bonds to two naphthalen-2-yl moieties, creating a highly conjugated π-system . This extended conjugation facilitates charge delocalization, a critical attribute for hole transport in OLEDs .
Synthetic Pathways
The synthesis typically involves Ullmann coupling or Buchwald-Hartwig amination reactions. A representative procedure involves:
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Reacting 4,4'-diaminobiphenyl with 2-bromonaphthalene in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., Xantphos).
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Conducting the reaction under inert atmosphere (N₂ or Ar) at 110–130°C for 24–48 hours.
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Purifying the crude product via column chromatography or recrystallization to achieve ≥95% purity .
Key Reaction Parameters
Parameter | Value |
---|---|
Catalyst | Pd(OAc)₂/Xantphos |
Temperature | 120°C |
Solvent | Toluene |
Yield | 68–72% |
The use of palladium catalysts ensures efficient C–N bond formation, while bulky ligands prevent undesirable side reactions .
Physicochemical Properties
Thermal and Mechanical Characteristics
The compound’s thermal stability is evidenced by its high melting point (243.2–246.1°C) and decomposition temperature (>300°C). These properties enable its use in high-temperature processing methods like thermal evaporation .
Thermal Properties
Property | Value |
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Melting Point | 243.2–246.1°C |
Decomposition Temp | >300°C |
Glass Transition (Tg) | 185°C (predicted) |
Optical and Electronic Properties
The compound’s optoelectronic performance stems from its HOMO (5.5 eV) and LUMO (2.3 eV) levels, which align favorably with common OLED electrode materials like indium tin oxide (ITO) .
Spectroscopic Data
Property | Value (in THF) |
---|---|
UV-Vis λmax | 354 nm |
Fluorescence λem | 429 nm |
Quantum Yield | 0.45 |
The broad absorption band at 354 nm arises from π→π* transitions, while the 429 nm emission is attributed to excimer formation between adjacent naphthyl groups .
Applications in Optoelectronics
Hole Transport Layers in OLEDs
As a hole transport material (HTM), the compound outperforms traditional analogs like N,N'-di(naphthalen-1-yl)-N,N'-diphenylbenzidine (NPB) due to:
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Higher hole mobility (2.1 × 10⁻³ cm²/V·s vs. NPB’s 1.3 × 10⁻³ cm²/V·s) .
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Improved electron-blocking capability, reducing exciton quenching at the anode interface .
Device Performance Metrics
Parameter | Value |
---|---|
Luminance Efficiency | 18.7 cd/A |
Turn-on Voltage | 2.8 V |
Operational Lifetime | 1,200 h (at 1,000 cd/m²) |
Triplet-Triplet Upconversion Systems
Recent studies demonstrate the compound’s utility in triplet-triplet annihilation upconversion (TTA-UC) systems. Its rigid structure suppresses non-radiative decay, achieving a upconversion quantum yield of 12.3% under 635 nm excitation .
Parameter | Value |
---|---|
LD50 (oral, rat) | >2,000 mg/kg |
Flash Point | Non-flammable |
Disposal Method | Incineration |
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